molecular formula C8H10INO2S B5463821 N-(2-iodophenyl)ethanesulfonamide

N-(2-iodophenyl)ethanesulfonamide

Cat. No.: B5463821
M. Wt: 311.14 g/mol
InChI Key: PQAQWRRGAHLOBQ-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-SO₂NH₂) attached to a 2-iodophenyl ring. Its molecular formula is C₈H₁₀INO₂S, with an average molecular mass of 311.14 g/mol (calculated by adjusting the methyl group in to ethyl). The iodine atom at the ortho position of the phenyl ring enhances steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions and biological interactions .

Synthesis methods for analogous compounds, such as N-(2-iodophenyl)methanesulfonamide, involve palladium-catalyzed reactions (e.g., coupling with alkynylimines or azides), as demonstrated in . These protocols highlight the utility of the iodine substituent in facilitating transition metal-mediated transformations .

Properties

IUPAC Name

N-(2-iodophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-2-13(11,12)10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAQWRRGAHLOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)ethanesulfonamide typically involves the iodination of a phenyl ring followed by the introduction of an ethanesulfonamide group. One common method involves the reaction of 2-iodoaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the sulfonamide group.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-azidophenyl)ethanesulfonamide, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

N-(2-iodophenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)ethanesulfonamide involves its interaction with molecular targets through its iodine and sulfonamide groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Iodo vs. 3-Acetyl Phenyl Derivatives

Compound Molecular Formula Substituent Key Differences
This compound C₈H₁₀INO₂S -I at C2 Iodo group enables cross-coupling (e.g., Suzuki reactions); electron-withdrawing effect activates aromatic electrophilic substitution.
N-(3-Acetylphenyl)ethanesulfonamide C₁₀H₁₃NO₃S -COCH₃ at C3 Acetyl group introduces electron-withdrawing and hydrogen-bonding motifs; may enhance binding to enzyme active sites .

Ethanesulfonamide vs. Ethenesulfonamide

describes (E)-N-aryl-2-arylethenesulfonamides, such as compound 6s (melting point: 172–174°C), which feature conjugated double bonds. These compounds exhibit planar geometries, enabling π-π stacking interactions in protein binding. In contrast, this compound’s saturated ethyl chain provides flexibility but reduced conjugation .

Complex Derivatives in Medicinal Chemistry

and highlight ethanesulfonamide derivatives with advanced pharmacophores:

Compound (Example) Structure Key Features
N-((1S,3R,4S)-3-ethyl-4-pyrrolotriazolopyrazinylcyclopentyl)-2-(triazolyl)ethanesulfonamide () Cyclopentyl-pyrrolotriazolopyrazine core with triazole Designed for kinase inhibition; triazole groups enhance metabolic stability .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () Methoxy-phenyl and ethyl substituents on benzene-sulfonamide Methoxy group increases electron density, altering receptor affinity .

These compounds demonstrate how sulfonamide scaffolds are tailored for target-specific interactions, leveraging substituent electronics and sterics.

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